cis-3,4-Dimethylpiperidin-3-OL hcl
Description
cis-3,4-Dimethylpiperidin-3-OL HCl is a substituted piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with hydroxyl (-OH) and methyl (-CH3) groups in cis configuration at positions 3 and 2. The hydrochloride (HCl) salt enhances its solubility and stability, making it relevant in pharmaceutical and chemical synthesis applications.
Properties
CAS No. |
1951439-19-2; 2008714-21-2 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 |
IUPAC Name |
(3R,4R)-3,4-dimethylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
InChI Key |
WFOORALUCWPZOR-HHQFNNIRSA-N |
SMILES |
CC1CCNCC1(C)O.Cl |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Neuropharmacology
Cis-3,4-Dimethylpiperidin-3-OL hydrochloride has shown potential as a neuroprotective agent. Studies indicate that it modulates neurotransmitter systems, enhancing synaptic plasticity and protecting against neurodegeneration. The compound's ability to interact with various receptors involved in neuronal signaling pathways highlights its therapeutic potential for neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies demonstrated that treatment with cis-3,4-Dimethylpiperidin-3-OL hydrochloride significantly improved cell viability in neuronal cultures exposed to neurotoxic agents. The compound was found to increase the expression of neurotrophic factors, which are critical for neuronal survival and function.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Research has shown that cis-3,4-Dimethylpiperidin-3-OL hydrochloride interacts with cancer-related signaling pathways, enhancing its efficacy in cancer therapy.
Case Study: Anticancer Efficacy
A study involving FaDu hypopharyngeal tumor cells revealed that cis-3,4-Dimethylpiperidin-3-OL hydrochloride exhibited cytotoxic effects comparable to standard chemotherapy agents like bleomycin. The mechanism of action involved receptor-mediated apoptosis induction, suggesting a promising avenue for further research in cancer therapeutics.
Research Findings
Extensive research has documented the biological activities of cis-3,4-Dimethylpiperidin-3-OL hydrochloride:
Neuroprotection Study
A study focused on the neuroprotective effects demonstrated that treatment with this compound significantly improved cell viability in neuronal cultures exposed to neurotoxic agents. The compound was noted for enhancing neuronal survival through modulation of signaling pathways associated with neuroprotection.
Anticancer Efficacy
In research involving FaDu hypopharyngeal tumor cells, cis-3,4-Dimethylpiperidin-3-OL hydrochloride exhibited cytotoxic effects comparable to standard chemotherapy agents like bleomycin. The mechanism involved apoptosis induction through receptor-mediated pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Functional Group Analogues
(a) 3,4-Dimethylpyrrolidine Hydrochloride
- Structure : Five-membered pyrrolidine ring with cis-3,4-dimethyl substituents .
- Key Differences :
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects ring strain and conformational flexibility. Piperidine derivatives often exhibit higher basicity due to reduced ring strain.
- Functional Groups : Lacks the hydroxyl group present in the target compound, reducing hydrogen-bonding capacity and solubility in polar solvents.
- Applications : Primarily used as a building block in organic synthesis, whereas the hydroxyl group in cis-3,4-dimethylpiperidin-3-OL HCl may enhance interactions in drug-receptor binding.
(b) cis-3,4-Dihydroxypyrrolidine Hydrochloride
- Structure : Pyrrolidine ring with cis-3,4-dihydroxyl groups .
- Key Differences :
- Substituents : Dual hydroxyl groups increase polarity and solubility compared to the methyl-hydroxyl combination in the target compound.
- Reactivity : The diol structure facilitates chelation with metal ions, useful in catalysis, whereas the methyl group in this compound introduces steric hindrance.
(a) cis-3(R/S)-Hydroxyproline Ethyl Ester
- Synthesis : Produced via NaBH4 reduction of 3-ketoproline ethyl ester with CaCl2/MgCl2 chelating agents, yielding cis-selectivity .
- Comparison: Stereoselectivity: Similar reliance on chelating agents to control cis-configuration highlights the importance of reaction conditions in stereochemical outcomes. Functionality: Hydroxyproline derivatives are amino acids with applications in collagen research, whereas the target compound’s piperidine scaffold is more common in alkaloid-inspired drug design.
(b) cis-3,4-Difluoropiperidine HCl
- Structure : Piperidine ring with cis-3,4-fluorine substituents .
- Key Differences :
- Electronic Effects : Fluorine’s electron-withdrawing nature reduces basicity compared to the hydroxyl and methyl groups in the target compound.
- Bioactivity : Fluorinated piperidines are often used in positron emission tomography (PET) tracers, whereas hydroxylated derivatives may target central nervous system receptors.
Physicochemical Properties
(a) Boiling Point and Density Trends
- cis-3,4-Dimethylcyclopentanone: A cyclic ketone with cis-dimethyl groups exhibits a boiling point of 154.8±8.0°C and density of 0.895±0.06 g/cm³ .
- Comparison: The target compound’s HCl salt likely has a higher boiling point due to ionic character and hydrogen bonding. Density differences reflect variations in molecular packing; piperidine derivatives generally have higher densities than cyclopentanones.
Data Tables
Table 1: Structural and Property Comparison
| Compound | Ring Type | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| This compound | Piperidine | 3-OH, 4-CH3 (cis) | High polarity, HCl salt stability | Drug intermediates |
| 3,4-Dimethylpyrrolidine HCl | Pyrrolidine | 3-CH3, 4-CH3 (cis) | Lower basicity, no H-bonding | Organic synthesis |
| cis-3,4-Difluoropiperidine HCl | Piperidine | 3-F, 4-F (cis) | Electron-deficient, PET tracers | Diagnostic imaging |
| cis-3,4-Dihydroxypyrrolidine HCl | Pyrrolidine | 3-OH, 4-OH (cis) | Chelating agent, high solubility | Catalysis, metal binding |
Q & A
Basic Research Questions
Q. How can reaction temperature influence the yield and stability of cis-3,4-Dimethylpiperidin-3-OL HCl during synthesis?
- Methodological Answer : Reaction temperature is critical for controlling regioselectivity and stability. For example, in analogous electrochemical syntheses of cis-substituted fullerene adducts, yields of isomer-specific products (e.g., cis-3' vs. cis-1) varied significantly with temperature. At 0°C, a 49% yield of cis-3' was achieved, but at 25°C, decomposition of cis-3' led to a 33% yield of cis-1 . This suggests that lower temperatures may stabilize intermediates, while higher temperatures favor thermodynamic products or decomposition pathways. Researchers should optimize temperature gradients and monitor isomerization via techniques like HPLC or NMR.
Q. What analytical techniques are recommended for verifying the structural conformation of this compound?
- Methodological Answer : DFT energy-minimized structures and NMR binding studies are effective for structural validation. In studies of analogous cis-substituted pyrrolidines, theoretical DFT calculations showed <7% deviation from experimental NMR data, confirming conformational accuracy (e.g., cone conformations in Cl− complexes) . Researchers should combine DFT modeling (using software like Gaussian or ORCA) with -/-NMR and X-ray crystallography to resolve stereochemical ambiguities.
Q. What precautions are necessary to mitigate hygroscopicity and degradation during storage?
- Methodological Answer : Hygroscopic piperidine derivatives often require inert-atmosphere storage. While direct data on this compound is limited, analogous compounds (e.g., piperidin-4-one) recommend desiccants (e.g., silica gel) and airtight containers under nitrogen . For long-term stability, lyophilization or storage at -20°C in amber vials is advised.
Advanced Research Questions
Q. How can biocatalytic desymmetrization be applied to synthesize enantiopure cis-3,4-disubstituted piperidines?
- Methodological Answer : Enzymatic meso-desymmetrization offers enantioselective routes. For example, engineered amidases achieved >99% enantiomeric excess (ee) in synthesizing cis-3,4-disubstituted pyrrolidines via hydrolysis of meso-diesters . Researchers can adapt this by screening hydrolases (e.g., lipases or esterases) with meso-piperidine precursors. Reaction conditions (pH, co-solvents) must be optimized to retain enzyme activity.
Q. What mechanisms explain isomerization trends in cis-3,4-dimethylpiperidinol derivatives under varying conditions?
- Methodological Answer : Isomerization may follow acid-catalyzed ring-opening or thermal equilibration. In electrochemical syntheses of cis-fullerene adducts, the cis-3' isomer decomposed to cis-1 at 25°C due to thermodynamic favorability . For piperidines, protonation at the nitrogen or hydroxyl group could destabilize the ring, enabling bond rotation. Researchers should conduct kinetic studies (e.g., variable-temperature NMR) and DFT transition-state analyses to elucidate pathways.
Q. How do steric and electronic effects of the 3-OH group influence host-guest binding in supramolecular systems?
- Methodological Answer : The hydroxyl group can act as a hydrogen-bond donor or steric hindrance. In Cl−⊂cis-3,4-dihydroxypyrrolidine complexes, NMR studies revealed that hydroxyl positioning altered binding affinity by ~7% compared to theoretical predictions . To assess this, synthesize analogs with protected OH groups (e.g., TBS ethers) and compare binding constants via isothermal titration calorimetry (ITC) or -NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
